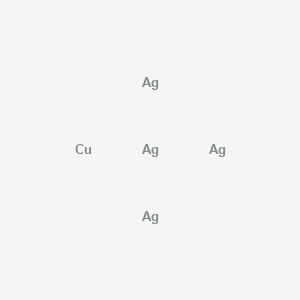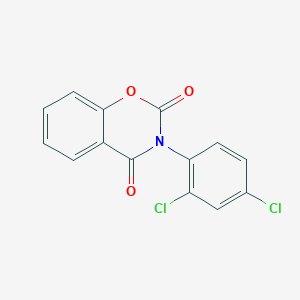
1-Propene, 2-bromo-3-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 2-bromo-3-(2-propynyloxy)- is an organic compound with the molecular formula C6H7BrO. This compound is characterized by the presence of a bromine atom, a propene group, and a propynyloxy group. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-(2-propynyloxy)- can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-propene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-(2-propynyloxy)- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propene, 2-bromo-3-(2-propynyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The propynyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions to form alkenes.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Elimination Products: Alkenes and alkynes formed through elimination reactions.
Oxidation Products: Carboxylic acids and ketones formed through oxidation reactions.
Scientific Research Applications
1-Propene, 2-bromo-3-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene, 2-bromo-3-(2-propynyloxy)- involves its reactivity with various chemical species. The bromine atom can participate in nucleophilic substitution reactions, while the propynyloxy group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Propene, 3-bromo-: Similar structure but lacks the propynyloxy group.
1-Propyne, 3-bromo-: Contains a triple bond instead of the propene group.
2-Bromopropene: Similar bromine substitution but different overall structure.
Uniqueness
1-Propene, 2-bromo-3-(2-propynyloxy)- is unique due to the presence of both a bromine atom and a propynyloxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
90262-29-6 |
|---|---|
Molecular Formula |
C6H7BrO |
Molecular Weight |
175.02 g/mol |
IUPAC Name |
2-bromo-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C6H7BrO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |
InChI Key |
MJVQPRGRNWSITD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



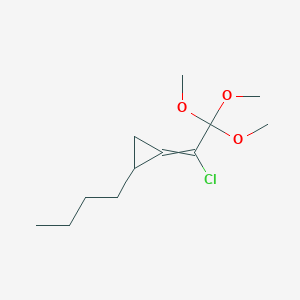
![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
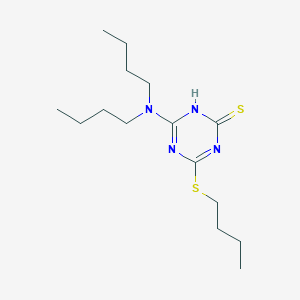
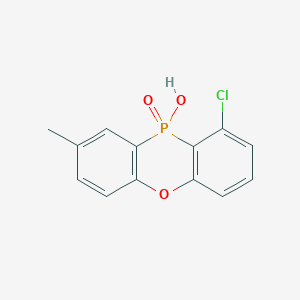
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
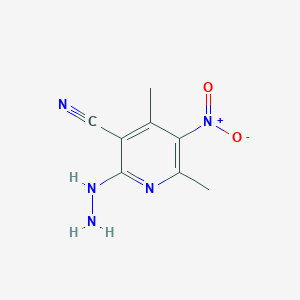
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
